Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1154060-87-3
VCID: VC2698707
InChI: InChI=1S/C17H14O4/c1-19-15-6-4-3-5-13(15)16-10-12-9-11(17(18)20-2)7-8-14(12)21-16/h3-10H,1-2H3
SMILES: COC1=CC=CC=C1C2=CC3=C(O2)C=CC(=C3)C(=O)OC
Molecular Formula: C17H14O4
Molecular Weight: 282.29 g/mol

Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate

CAS No.: 1154060-87-3

Cat. No.: VC2698707

Molecular Formula: C17H14O4

Molecular Weight: 282.29 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate - 1154060-87-3

Specification

CAS No. 1154060-87-3
Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
IUPAC Name methyl 2-(2-methoxyphenyl)-1-benzofuran-5-carboxylate
Standard InChI InChI=1S/C17H14O4/c1-19-15-6-4-3-5-13(15)16-10-12-9-11(17(18)20-2)7-8-14(12)21-16/h3-10H,1-2H3
Standard InChI Key OJHGAUZPQJJWBX-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2=CC3=C(O2)C=CC(=C3)C(=O)OC
Canonical SMILES COC1=CC=CC=C1C2=CC3=C(O2)C=CC(=C3)C(=O)OC

Introduction

Chemical Structure and Properties

Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate (PubChem CID: 57700210) is a heterocyclic organic compound characterized by a benzofuran core scaffold with specific functional group substitutions. The compound features a 2-methoxyphenyl group at the C-2 position of the benzofuran ring and a methyl carboxylate group at the C-5 position .

Molecular Characteristics

The compound possesses the following key molecular characteristics:

  • Molecular Formula: C₁₇H₁₄O₄

  • Molecular Weight: 282.29 g/mol

  • IUPAC Name: methyl 2-(2-methoxyphenyl)-1-benzofuran-5-carboxylate

  • SMILES: COC1=CC=CC=C1C2=CC3=C(O2)C=CC(=C3)C(=O)OC

The chemical structure consists of a benzofuran scaffold (a benzene ring fused with a furan ring) with two key substituents: a 2-methoxyphenyl group at position 2 of the benzofuran and a methyl carboxylate group at position 5. The presence of these specific functional groups contributes to the compound's unique chemical and biological properties.

Physical Properties

While specific physical property data for Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate is limited in the literature, inferences can be made based on similar benzofuran derivatives. Benzofuran compounds typically exist as colorless to pale yellow crystalline solids or oils at room temperature. The methyl ester and methoxy substituents in this particular compound would likely enhance its lipophilicity while providing hydrogen bond acceptor sites, properties important for biological interactions.

Compound TypeBacterial StrainMIC Range (mM)Reference
2-Salicyloylbenzofurans with COOH groupS. faecalis0.06-0.12
2-Salicyloylbenzofurans with COOH groupMRSA0.12-0.27
3-Methanone-6-substituted-benzofuransS. aureus0.78-3.12 μg/mL
5,7-Dibromo-2-salicyloylbenzofuran derivativesGram-positive strains0.06-0.55 mM

Structure-activity relationship studies suggest that compounds with carboxylic acid functional groups at specific positions demonstrate enhanced antibacterial activity, particularly against Gram-positive bacteria . The presence of the methyl carboxylate group at the C-5 position of our target compound might contribute to potential antibacterial properties, although this would need experimental verification.

Structure-Activity Relationships

Several structure-activity relationship studies on benzofuran derivatives provide insights into how the specific substituents in Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate might influence its biological activity:

  • The methoxy substituent at the ortho position of the phenyl ring might contribute to increased lipophilicity and potentially enhance membrane penetration .

  • The presence of a carboxylate group at the C-5 position has been associated with increased antimicrobial activity in several benzofuran derivatives .

  • The specific arrangement of these functional groups could create a unique electronic distribution that might influence binding to biological targets.

Synthetic Derivatives and Structural Modifications

The basic scaffolding of Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate presents numerous opportunities for structural modifications to enhance biological activity or improve pharmacokinetic properties.

Ester Modifications

The methyl ester functionality at the C-5 position can be modified to produce compounds with potentially different biological profiles:

  • Hydrolysis to the corresponding carboxylic acid might enhance antimicrobial activity, as studies have shown that benzofuran derivatives bearing carboxylic acid groups often exhibit improved activity against bacterial strains .

  • Conversion to different ester derivatives (ethyl, propyl, etc.) or amides could modify the compound's lipophilicity and binding properties.

Methoxy Group Modifications

The methoxy group at the 2-position of the phenyl ring could be substituted with other groups to explore structure-activity relationships:

  • Replacement with hydroxyl groups, which has been shown to significantly impact antibacterial activity in some benzofuran derivatives .

  • Introduction of halogen atoms (such as bromine) at specific positions, which has been associated with enhanced antimicrobial activity in several benzofuran scaffolds .

Research Applications and Future Directions

Current Research Applications

Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate has potential applications in several research areas:

  • As a starting material for the synthesis of more complex benzofuran derivatives with enhanced biological activities.

  • As a reference compound in structure-activity relationship studies exploring the impact of specific substitution patterns on biological activity.

  • In medicinal chemistry research aimed at developing novel antimicrobial agents, particularly against resistant bacterial strains.

Future Research Directions

Several promising research directions for Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate include:

  • Comprehensive evaluation of its antimicrobial spectrum against a wider range of bacterial and fungal strains.

  • Investigation of its potential anti-inflammatory and anticancer properties, as these activities have been observed in structurally similar benzofuran derivatives.

  • Exploration of structure-activity relationships through systematic modification of the compound's structure and evaluation of the resulting biological activities.

  • Development of improved synthetic routes for the compound and its derivatives to facilitate larger-scale production for further studies.

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